molecular formula C15H15N3O5 B258730 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B258730
M. Wt: 317.3 g/mol
InChI Key: BKNAXKHYEVFPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have suggested that the compound may act as a potent inhibitor of certain enzymes involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can induce various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its high potency and selectivity. The compound has been shown to be effective at low concentrations, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the compound's potential as a drug candidate for the treatment of various diseases. Finally, studies can be conducted to determine the compound's potential toxicity and to develop strategies to mitigate any potential adverse effects.
In conclusion, 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that has potential applications in various scientific research fields. The compound's high potency and selectivity make it a valuable tool for researchers, but its potential toxicity may limit its use in certain experiments. Future research can focus on optimizing the synthesis method, studying the compound's potential as a drug candidate, and determining its potential toxicity.

Synthesis Methods

The synthesis of 2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves the reaction of 2-amino-4-methoxybenzoic acid with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction yields the desired product, which can be purified through recrystallization.

properties

Product Name

2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Molecular Formula

C15H15N3O5

Molecular Weight

317.3 g/mol

IUPAC Name

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H15N3O5/c1-18-8-7-12(17-18)15(21)23-9-13(19)16-11-6-4-3-5-10(11)14(20)22-2/h3-8H,9H2,1-2H3,(H,16,19)

InChI Key

BKNAXKHYEVFPHE-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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